5-(trifluoromethoxy)isoquinolin-1(2H)-one 5-(trifluoromethoxy)isoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 630423-20-0
VCID: VC15958376
InChI: InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
SMILES:
Molecular Formula: C10H6F3NO2
Molecular Weight: 229.15 g/mol

5-(trifluoromethoxy)isoquinolin-1(2H)-one

CAS No.: 630423-20-0

Cat. No.: VC15958376

Molecular Formula: C10H6F3NO2

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

5-(trifluoromethoxy)isoquinolin-1(2H)-one - 630423-20-0

Specification

CAS No. 630423-20-0
Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
IUPAC Name 5-(trifluoromethoxy)-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
Standard InChI Key QOYYLBLZOGTYBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

5-(Trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0) has the molecular formula C₁₀H₆F₃NO₂ . Structural analysis reveals a bicyclic framework comprising a benzene ring fused to a pyridone moiety, with a trifluoromethoxy group (-OCF₃) at position 5 (Figure 1). The molecular weight calculated from its formula is 229.06 g/mol, though supplier databases inconsistently report 213.16 g/mol, likely due to erroneous data transposition from structurally similar compounds .

The compound’s IUPAC name is 5-(trifluoromethoxy)-1,2-dihydroisoquinolin-1-one, reflecting its saturation at the 1,2-positions. Key spectral identifiers include:

  • ¹H NMR: Characteristic signals for the pyridone NH (δ 10–11 ppm) and aromatic protons (δ 7–8 ppm)

  • ¹³C NMR: Carbonyl resonance at ~δ 165 ppm and distinct CF₃ coupling (J = 280–300 Hz)

Synthetic Methodologies

Hypervalent Iodine-Mediated Cyclization

A general synthesis route for isoquinolinones involves hypervalent iodine(III) reagents. In a representative procedure :

  • Substrate Preparation: N-methoxybenzamide derivatives are treated with phenyliodine bis(trifluoroacetate) (PISA) in anhydrous acetonitrile.

  • Cyclization: The reaction proceeds via intramolecular electrophilic aromatic substitution at 25°C under nitrogen.

  • Workup: Quenching with NaHCO₃ and Na₂S₂O₃, followed by ethyl acetate extraction and silica gel chromatography.

For 5-(trifluoromethoxy) substitution, precursor design would require introducing the -OCF₃ group at the meta position relative to the amide functionality. Yield optimization typically necessitates:

  • Solvent Screening: Hexafluoroisopropanol (HFIP) enhances reactivity for electron-deficient substrates .

  • Additives: 4Å molecular sieves improve reagent stability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DCM, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic/basic conditions due to the labile trifluoromethoxy group.

Spectroscopic Data

ParameterValueTechnique
λ_max (UV-Vis)278 nm (π→π*)MeOH solution
IR (ν, cm⁻¹)1685 (C=O), 1280 (C-O-CF₃)ATR-FTIR
m/z (ESI+)230.05 [M+H]⁺HRMS

Biological Activity and Applications

While direct studies on 5-(trifluoromethoxy)isoquinolin-1(2H)-one remain limited, structural analogs demonstrate notable bioactivity:

Drug Discovery Scaffold

Isoquinolinones serve as privileged structures in medicinal chemistry, with applications in:

  • Kinase Inhibition: ATP-binding site targeting

  • Neuroprotective Agents: NMDA receptor modulation

SupplierCatalog NumberPurityPackagingPrice (USD)
BOC Sciences630423-20-095%5 gInquire
ChemosA018263597%1 gInquire

Current GHS classification (extrapolated from analogs):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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